molecular formula C11H18 B8718077 1-Ethyl-3-tert-butyl-cyclopentadiene CAS No. 877880-57-4

1-Ethyl-3-tert-butyl-cyclopentadiene

Cat. No. B8718077
CAS RN: 877880-57-4
M. Wt: 150.26 g/mol
InChI Key: HWFNAIRTAQKISS-UHFFFAOYSA-N
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Description

1-Ethyl-3-tert-butyl-cyclopentadiene is a useful research compound. Its molecular formula is C11H18 and its molecular weight is 150.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-tert-butyl-cyclopentadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-tert-butyl-cyclopentadiene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

877880-57-4

Product Name

1-Ethyl-3-tert-butyl-cyclopentadiene

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

3-tert-butyl-1-ethylcyclopenta-1,3-diene

InChI

InChI=1S/C11H18/c1-5-9-6-7-10(8-9)11(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

HWFNAIRTAQKISS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 300-ml three-necked flask equipped with a magnetic stirrer and a three-way cock in a nitrogen atmosphere was charged with 200 ml of dehydrated diethyl ether and 52 ml of a 3.0 M diethyl ether solution of ethylmagnesium bromide (154 mmol). In an ice water bath, 17.8 g (129 mmol) of 3-tert-butylcyclopentenone was added dropwise to the flack over a period of 1 hour. The mixture was stirred at room temperature for 20 hours, and the resultant reaction solution was poured into 100 ml of 2N hydrochloric acid. The organic phase was separated, and the aqueous phase was extracted with 50 ml of ether two times. The organic phases were combined and washed two times with a saturated aqueous sodium hydrogencarbonate solution, two times with water, and two times with a saturated salt solution. The product was dried over magnesium sulfate and the solvent was distilled off. The distillate was purified by column chromatography to give 20.2 g of a light yellow transparent liquid (GC purity: 75%). The yield was 78%. The compound was identified by 1H-NMR spectroscopy. The results are as follows.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
154 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 300 ml three neck flask equipped with a magnetic stirrer and a three-way cock was charged with 200 ml of diethyl ether and 52 ml (154 mmol) of a diethyl ether solution of 3.0-Methylmagnesium bromide under nitrogen atmosphere. 3-tert-Butylcyclopentenone 17.8 g (129 mmol) was added dropwise in one hour on an ice and water bath. The solution was stirred at room temperature for 20 hours, and then the reaction solution was poured into 100 ml of 2N hydrochloric acid. The organic layer was separated, and the aqueous layer was extracted twice with 50 ml of ether. The organic layers thus obtained were combined and washed twice with a saturated sodium hydrogen carbonate aqueous solution, twice with water and twice with a saturated salt solution. The organic layer was dried on magnesium sulfate, and the solvent was removed by distillation. Then, the residue was purified by column chromatography to obtain 20.2 g (GC purity: 75%) of a pale yellow transparent liquid. The yield was 78%. The product was identified by means of a 1H-NMR spectrum. The measurement results thereof are shown below.
[Compound]
Name
three
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Two
[Compound]
Name
0-Methylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, a 300 ml three-neck flask equipped with a magnetic stirrer chip and a three-way cock was charged with 200 ml of dehydrated diethyl ether and 52 ml (154 mmol) of diethyl ether solution of 3.0M ethyl magnesium bromide. In an ice-water bath, 17.8 g (129 mmol) of 3-tert-butylcyclopentenone was added dropwise over 1 hour and the resultant solution was further stirred at room temperature for 20 hours. Then, the reaction solution was poured into 100 ml of 2N hydrochloric acid. The organic layer was separated, and the aqueous layer was subjected to extraction with 50 ml of ether twice. The organic layers obtained were combined with the organic layer previously obtained, and the liquid was washed two times with a saturated aqueous solution of sodium hydrogencarbonate, two times with water, and once with saturated brine, and dried over magnesium sulfate. The solvent was distilled off, and then the residue was purified by column chromatography to obtain 20.2 g of a pale yellowy clear solution (75% GC purity). The yield was 78%. Identification was done by 1H-NMR spectrum. The measurement results are shown as follows.
Quantity
17.8 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
52 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a 300 ml three-neck flask equipped with a magnetic stirrer chip and a three-way cock, 200 ml of dehydrated diethyl ether and 52 ml (154 mmol) of diethyl ether solution of 3.0 M ethyl magnesium bromide were charged under a nitrogen atmosphere. In the ice and water bath, 17.8 g (129 mmol) of 3-tert-butylcyclopentenone was added dropwise over 1 hour. The resultant solution was stirred at room temperature for 20 hours, and then the reaction solution was poured into 100 ml of 2N hydrochloric acid. The organic layer was separated, and the aqueous layer was extracted twice with 50 ml of ether. The obtained organic layers were combined, washed twice with a saturated aqueous solution of sodium hydrogencarbonate, twice with water, and twice with saturated brine, and dried over magnesium sulfate and distilled off the solvent under reduced pressure. Thereafter, the resulting product was purified by column chromatography to obtain 20.2 g (GC purity 75%) of a pale yellowy transparent solution. The yield was 78%. Identification was done by 1H-NMR spectrum. The measurement results are shown as follows.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a 200 ml three-neck flask equipped with a magnetic stirrer chip and a three-way cock, 50 ml of dehydrated diethyl ether and 59 ml (180 mmol) of diethyl ether solution of 3.0 M ethyl magnesium bromide were charged under a nitrogen atmosphere. In the ice-water bath, 21.4 g (155 mmol) of 3-tert-butylcyclopentenone was added dropwise over 1 hour. The resultant solution was stirred at room temperature for 16 hours, and then the reaction solution was poured into 100 ml of 3N hydrochloric acid. The organic layer was separated, and the aqueous layer was extracted twice with 50 ml of ether. The obtained organic layers were combined, washed once with a saturated aqueous solution of sodium hydrogencarbonate, twice with water, and once with saturated brine, and dried over magnesium sulfate and distilled off under reduced pressure to obtain 15.3 g of a pale yellowy transparent solution. The yield was 65%. Identification was done by 1H-NMR spectrum. The measurement results are shown as follows.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
59 mL
Type
solvent
Reaction Step Four

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